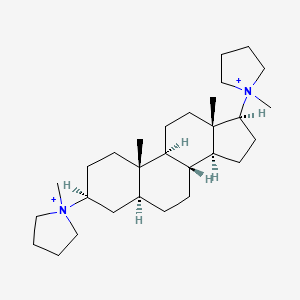
Dipyrandium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipyrandium is an aminosteroid neuromuscular blocking agent. It is known for its ability to bind to DNA and stabilize the drug-DNA complex. This compound has been studied for its effects on cardiovascular and respiratory functions, particularly in veterinary science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipyrandium involves the reaction of 1,1’-androstan-3β,17β-diylbis with 1-methylpyrrolidinium. The reaction conditions typically include a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced reactors and purification systems to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipyrandium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dipyrandium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying aminosteroid interactions and reactions.
Biology: this compound is studied for its binding properties with DNA and its effects on cellular processes.
Medicine: It is investigated for its potential use as a neuromuscular blocking agent in anesthesia and other medical applications.
Mechanism of Action
The mechanism of action of dipyrandium involves its binding to DNA through the minor groove at kink sites. This binding stabilizes the DNA-drug complex and can lead to conformational changes in the DNA structure. The molecular targets of this compound include specific DNA sequences, and the pathways involved in its action are related to the stabilization of the DNA helix and the inhibition of certain cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pancuronium: Another aminosteroid neuromuscular blocking agent with similar properties but different binding affinities and mechanisms.
Vecuronium: A compound with similar neuromuscular blocking effects but different pharmacokinetic properties.
Rocuronium: Another neuromuscular blocking agent with a faster onset of action compared to dipyrandium.
Uniqueness of this compound
This compound is unique due to its specific binding properties with DNA and its ability to stabilize the DNA-drug complex. This makes it a valuable compound for studying DNA interactions and developing new therapeutic agents .
Properties
CAS No. |
89121-09-5 |
|---|---|
Molecular Formula |
C29H52N2+2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(1-methylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C29H52N2/c1-28-15-13-23(30(3)17-5-6-18-30)21-22(28)9-10-24-25-11-12-27(31(4)19-7-8-20-31)29(25,2)16-14-26(24)28/h22-27H,5-21H2,1-4H3/q+2/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
COVDYSZYHYSKND-PJYAFMLMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















